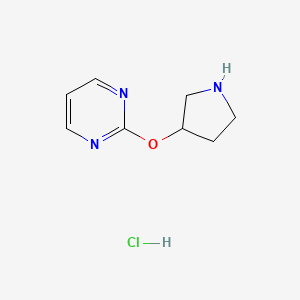![molecular formula C10H6Cl2F3N3O B2599277 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 338401-54-0](/img/structure/B2599277.png)
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of hydrazine . It reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . It may be used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,6-dichloro-4-trifluoromethylphenylamine with a diazonium salt, followed by condensation with ethyl acetoacetate and cyclization .Molecular Structure Analysis
The molecular formula of this compound is Cl2C6H2(CF3)NHNH2 . Its molecular weight is 245.03 .Chemical Reactions Analysis
This compound reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one .Physical And Chemical Properties Analysis
The melting point of this compound is 58-60 °C . The SMILES string of this compound is NNc1c(Cl)cc(cc1Cl)C(F)(F)F .Scientific Research Applications
Synthesis of Novel Compounds
The compound is used in the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . The structures of all the title compounds have been confirmed by elemental analysis, 1H-NMR and 13C-NMR .
Use in Heterocyclic Chemistry
The compound finds significant application in heterocyclic chemistry, particularly in the synthesis of 4-formylpyrazoles from the double formylation of hydrazones .
Development of Antibacterial Drugs
The compound is used in the development of antibacterial drugs . Pyrazole derivatives, especially 4-functionalized 1,3-diphenylpyrazoles, are used as antibacterial agents .
Development of Anti-inflammatory Drugs
The compound is also used in the development of anti-inflammatory drugs . Pyrazole derivatives are used as anti-inflammatory agents .
Development of Antiparasitic Drugs
The compound is used in the development of antiparasitic drugs . Pyrazole derivatives are used as antiparasitic agents .
Development of Antidiabetic Drugs
The compound is used in the development of antidiabetic drugs . Pyrazole derivatives are used as antidiabetic agents .
Use in Agrochemical Industry
Trifluoromethyl-containing molecules, such as this compound, have seen considerable utilization in the agrochemical industry . For example, pyrazole derivatives bearing trifluoromethyl groups, such as fipronil and analogs, are widely used phenylpyrazole insecticides .
Use in Pharmaceutical Industry
Trifluoromethyl-containing molecules, such as this compound, have seen considerable utilization in the pharmaceutical industry . For example, celecoxib, which is widely prescribed to treat acute or chronic inflammation by providing symptomatic pain relief, is an example of such a compound .
Safety and Hazards
Mechanism of Action
Mode of Action
The compound is a derivative of hydrazine . It reacts with excess of ethyl acetoacetate to afford a pyrazolone . .
Biochemical Pathways
The compound may be used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives , which suggests it might be involved in the biochemical pathways related to these derivatives.
properties
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-methyl-4H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F3N3O/c1-4-16-9(19)18(17-4)8-6(11)2-5(3-7(8)12)10(13,14)15/h2-3H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCVRKGJHAUZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[4-(prop-2-ynamido)phenyl]acetate](/img/structure/B2599197.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2599199.png)
![4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2599201.png)

![5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2(3H)-thione](/img/structure/B2599205.png)



![4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2599212.png)
![3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2599215.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2599216.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea](/img/structure/B2599217.png)